alpha-Benzyl-4,6-O-benzylidene-muramic acid

Catalog No.
S1798024
CAS No.
19229-57-3
M.F
C25H29NO8
M. Wt
471.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Benzyl-4,6-O-benzylidene-muramic acid

CAS Number

19229-57-3

Product Name

alpha-Benzyl-4,6-O-benzylidene-muramic acid

IUPAC Name

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid

Molecular Formula

C25H29NO8

Molecular Weight

471.5

InChI

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1

SMILES

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a synthetic derivative of muramic acid, characterized by its unique structural features that include a benzylidene group at the 4 and 6 positions. Its molecular formula is C₂₅H₂₉NO₈, with a molecular weight of approximately 471.5 g/mol. This compound is notable for its role in biochemical research, particularly in the synthesis of peptides related to muramic acid, which is a critical component of bacterial cell walls .

Ac-benzyl-MurNAc itself does not have a known biological function. It serves as a protected derivative of MurNAc, which is a crucial building block of bacterial cell walls. The mechanism of action of MurNAc involves its participation in the formation of peptidoglycan, a mesh-like structure that provides strength and shape to bacterial cells [].

Synthesis of Acetyl-Muramic Acid Peptides

alpha-Benzyl-4,6-O-benzylidene-muramic acid (alpha-Benzyl-MurNAc) is a protected derivative of MurNAc (N-acetylmuramic acid), a key component of the bacterial cell wall. This molecule finds application in the chemical synthesis of acetyl-muramic acid peptides []. These peptides are essential building blocks of peptidoglycan, a major structural component of bacterial cell walls []. By manipulating the structure of these peptides, researchers can gain insights into bacterial cell wall assembly and function, potentially leading to the development of novel antibiotics [].

The benzyl and benzylidene groups in alpha-Benzyl-MurNAc serve as protecting groups, allowing for selective chemical modifications at other parts of the molecule. Once the desired modifications are complete, these protecting groups can be removed under specific conditions to yield the final MurNAc-containing peptide [].

Advantages of using alpha-Benzyl-MurNAc

alpha-Benzyl-MurNAc offers several advantages over other MurNAc derivatives for the synthesis of acetyl-muramic acid peptides:

  • Stability: The benzyl and benzylidene protecting groups are stable under a wide range of reaction conditions, making alpha-Benzyl-MurNAc a versatile starting material for various synthetic transformations [].
  • Selective modification: The selective removal of the protecting groups allows for targeted modifications at specific positions on the MurNAc molecule [].
  • Commercially available: alpha-Benzyl-MurNAc is commercially available from several vendors, facilitating its use in research laboratories [, , ].
Typical of carboxylic acids and amides. It can undergo:

  • Hydrolysis: Breaking down in the presence of water to yield muramic acid and benzyl alcohol.
  • Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Nucleophilic Acyl Substitution: Involving the amine groups present in other compounds to form amides.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and biochemistry .

Research indicates that alpha-benzyl-4,6-O-benzylidene-muramic acid exhibits biological activity that may influence bacterial growth and cell wall synthesis. It has been studied for potential antimicrobial properties, particularly against Gram-positive bacteria. The presence of the benzylidene moiety enhances its interaction with bacterial enzymes involved in cell wall biosynthesis, making it a candidate for further exploration as an antibiotic agent .

The synthesis of alpha-benzyl-4,6-O-benzylidene-muramic acid typically involves several steps:

  • Protection of Muramic Acid: The hydroxyl groups on muramic acid are protected using benzyl groups.
  • Formation of Benzylidene Group: The introduction of the benzylidene moiety is achieved through a condensation reaction with appropriate aldehydes.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

This multi-step synthesis allows for the selective modification of muramic acid while retaining its core structure .

Alpha-Benzyl-4,6-O-benzylidene-muramic acid has several applications:

  • Biochemical Research: Used as a building block for synthesizing peptides that mimic bacterial cell wall components.
  • Antimicrobial Studies: Investigated for its potential as an antibiotic candidate against resistant bacterial strains.
  • Drug Development: Explored in the context of developing new antimicrobial agents due to its structural similarities to natural antibiotics .

Interaction studies involving alpha-benzyl-4,6-O-benzylidene-muramic acid focus on its binding affinity to various enzymes involved in bacterial cell wall synthesis. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict potential binding sites and affinities on target enzymes.

These studies are crucial for understanding how this compound can inhibit bacterial growth and contribute to antibiotic resistance research .

Alpha-Benzyl-4,6-O-benzylidene-muramic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesNotable Differences
Muramic AcidContains a carboxylic acid groupLacks benzylidene modifications
N-Acetylmuramic AcidAcetylated form of muramic acidContains an acetyl group instead of benzylidene
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic AcidContains both acetyl and benzylidene groupsMore complex structure with additional functional groups

These compounds are significant in understanding the unique properties of alpha-benzyl-4,6-O-benzylidene-muramic acid and its potential applications in drug development and antimicrobial therapy .

XLogP3

1.9

Dates

Modify: 2023-08-15

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